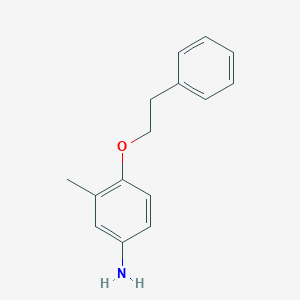

3-Methyl-4-(phenethyloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(2-phenylethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12-11-14(16)7-8-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVVUGFCIDRSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Methyl 4 Phenethyloxy Aniline Scaffolds

Kinetic Studies of Nucleophilic Attack on Aromatic Systems

The aniline (B41778) moiety within the 3-methyl-4-(phenethyloxy)aniline scaffold can act as a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions. Kinetic studies on analogous aniline systems provide a framework for understanding the mechanistic details of such transformations. The SNAr mechanism is typically a two-step process involving the initial addition of the nucleophile to the electron-deficient aromatic ring, followed by the elimination of a leaving group. scranton.edu

The reaction commences with the nucleophilic attack of the aniline nitrogen on the carbon atom bearing the leaving group of an activated aromatic system. This initial attack is typically the slow, rate-determining step because it disrupts the aromaticity of the electrophilic ring. scranton.edutib.eu This step leads to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex or a σ-adduct. scranton.edu

In the case of an aniline nucleophile, such as this compound, this intermediate is zwitterionic. The stability of this σ-adduct is crucial for the reaction to proceed and is enhanced by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to the leaving group on the electrophile. tib.eu These groups delocalize the negative charge, lowering the activation energy for the intermediate's formation.

| Substituent (X) on para-X-aniline | k₁ (M⁻¹s⁻¹) in Pure Me₂SO |

|---|---|

| OH | 1.55E-02 |

| OMe | 1.34E-02 |

| Me | 5.84E-03 |

| H | 1.43E-03 |

| F | 6.41E-04 |

| Cl | 3.81E-04 |

| I | 3.78E-04 |

Data adapted from kinetic studies on substituted anilines, illustrating the principle that electron-donating groups increase reaction rates. nih.gov

The kinetics of nucleophilic attack by aniline scaffolds are significantly influenced by catalysts.

Base Catalysis : Many SNAr reactions involving primary or secondary amines are subject to base catalysis. Kinetic data reveal that the reaction can proceed through both an uncatalyzed and a base-catalyzed pathway. researchgate.net In the catalyzed pathway, a base assists in the rate-limiting deprotonation of the zwitterionic intermediate. researchgate.net The amine nucleophile itself can act as the base, leading to second-order kinetics with respect to the amine concentration. rsc.org The use of a stronger, non-nucleophilic base can substantially accelerate the reaction by facilitating this proton transfer step.

Acid Catalysis : While less common for nucleophilic substitution, acid catalysis can play a role by protonating electron-withdrawing groups on the electrophile, increasing its electrophilicity. However, for aniline nucleophiles, acidic conditions are generally counterproductive as they protonate the amine, rendering it non-nucleophilic.

Metal Catalysis : While traditional SNAr reactions are typically not metal-catalyzed, the formation of C-N bonds involving aniline scaffolds is now dominated by metal-catalyzed cross-coupling reactions, which operate via different mechanistic pathways (see Section 3.2).

Catalytic Pathways in C-O and C-N Bond Formation

Modern synthetic methods for forming C-O and C-N bonds on aromatic scaffolds like this compound heavily rely on transition metal catalysis. These methods offer milder reaction conditions and broader substrate scope compared to classical SNAr or Ullmann reactions.

Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds with aniline derivatives.

C-N Bond Formation (Buchwald-Hartwig Amination) : This reaction couples an amine with an aryl halide or pseudohalide. The generally accepted catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species. This is followed by coordination of the aniline and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. acs.orgbeilstein-journals.org The choice of ligand on the palladium catalyst is critical and influences the efficiency of the oxidative addition and reductive elimination steps. beilstein-journals.org

C-H Activation : Palladium can also catalyze the direct functionalization of C-H bonds. For aniline carbamates, ortho C-H arylation can occur with reagents like diazonium salts. nih.gov The mechanism is proposed to proceed through a directed electrophilic metalation at the ortho-position to form a five-membered palladacycle intermediate. nih.gov This palladacycle then undergoes oxidative addition to the coupling partner, followed by reductive elimination to yield the ortho-arylated product and regenerate the Pd(II) catalyst. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials.

| Palladium Precursor | Ligand | Base | Solvent | Reaction Type |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | C-N Coupling (Amines) beilstein-journals.org |

| Pd(OAc)₂ | [2,2′-Bipyridin]-6(1H)-one | K₂CO₃ | Pinacolone | ortho C-H Arylation nih.govacs.org |

| Pd(OAc)₂ | None | None | Acetonitrile | ortho C-H Arylation (with diazonium salts) nih.gov |

Copper-catalyzed reactions represent a classical and continually evolving method for C-O and C-N bond formation.

C-O Bond Formation (Ullmann Condensation) : The copper-catalyzed coupling of phenols with aryl halides to form diaryl ethers is a key transformation. While early Ullmann reactions required harsh conditions, modern protocols use ancillary ligands to facilitate the process at lower temperatures. The mechanism is thought to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide to a Cu(III) intermediate, followed by reductive elimination to form the C-O bond and a Cu(I) halide. nih.gov

C-N Bond Formation : Similar to C-O bond formation, copper catalyzes the N-arylation of anilines. Recent advances have focused on developing ligands that enable the coupling of a wide range of (hetero)aryl chlorides. nih.gov Copper also catalyzes electrophilic amination, where organometallic reagents or C-H bonds are coupled with electrophilic nitrogen sources. rsc.orgresearchgate.net More recently, photoinduced, copper-catalyzed methods have been developed for the enantioconvergent N-alkylation of anilines with racemic alkyl electrophiles, proceeding through a proposed copper(I)-anilidyl radical intermediate. nih.gov

As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions.

C-N Bond Formation (Amination) : Nickel catalysts are highly effective for the amination of aryl chlorides, sulfamates, and other electrophiles. acs.orgnih.gov The catalytic cycle is believed to be analogous to the palladium-catalyzed Buchwald-Hartwig amination, involving an oxidative addition of the aryl electrophile to a Ni(0) species, followed by amine binding, deprotonation, and reductive elimination to form the C-N bond. researchgate.net The use of specific ligands is crucial to promote the desired reactivity and stability of the nickel catalyst. dntb.gov.ua This methodology is tolerant of various functional groups and has been successfully applied to complex, pharmaceutically relevant heterocyclic substrates. nih.gov

| Amine Nucleophile | Aryl Chloride | Product Yield (%) |

|---|---|---|

| Morpholine | 4-Chlorobenzotrifluoride | 96% nih.gov |

| Pyrrolidine | 4-Chlorobenzotrifluoride | 91% nih.gov |

| n-Methylbutylamine | 4-Chlorobenzotrifluoride | 81% nih.gov |

| 2,6-Dimethylaniline | 4-Chlorotoluene | 85% nih.gov |

| 1-(Pyridin-2-yl)piperazine | 4-Chlorobenzonitrile | 94% nih.gov |

Data adapted from studies on nickel-catalyzed amination, showing the broad scope of the amine partner. nih.gov

Proton Transfer Dynamics in Reaction Mechanisms

Information specifically detailing the proton transfer dynamics in reaction mechanisms involving the this compound scaffold is not available in the searched literature. Mechanistic studies, including computational and experimental data on proton transfer steps, transition states, and kinetic isotope effects, are highly specific to the molecule and cannot be accurately extrapolated from general knowledge of related compounds.

Stereochemical Aspects of Aryl Ether and Aniline Formation Reactions

Similarly, research detailing the stereochemical aspects of the formation of this compound could not be found. Such a discussion would require data on stereoselective synthetic routes, the influence of chiral catalysts or substrates on the formation of the ether linkage or the aniline moiety, and analysis of potential stereoisomers. This specific information is not present in the available literature.

Spectroscopic and Structural Characterization of 3 Methyl 4 Phenethyloxy Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the chemical structure of 3-Methyl-4-(phenethyloxy)aniline and its analogues.

The ¹H NMR spectrum of a substituted aniline (B41778) ether like this compound is expected to exhibit distinct signals corresponding to the protons of the substituted aniline ring, the phenethyloxy group, and the methyl and amine substituents.

The protons of the aniline ring typically appear in the aromatic region of the spectrum, generally between 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The methyl group attached to the aniline ring will present as a singlet, typically in the upfield region of the aromatic spectrum, around 2.1-2.3 ppm. The protons of the phenethyloxy moiety will show characteristic signals for the ethyl bridge and the unsubstituted phenyl ring. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) are expected to be deshielded and appear as a triplet, while the methylene protons adjacent to the phenyl group (Ph-CH₂) will also be a triplet. The protons of the terminal phenyl group will resonate in the aromatic region. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

In a related analogue, 4-ethoxy-N-phenylaniline, the ethoxy group protons show a triplet for the methyl group around 1.41 ppm and a quartet for the methylene group around 4.00 ppm. rsc.org For N-(9-Fluorenylmethoxycarbonyl)-4-methylaniline, the methyl protons are observed at approximately 2.2-2.3 ppm.

Table 1: Representative ¹H NMR Data for Analogues of this compound

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Alkoxy Protons (ppm) | Amine Protons (ppm) |

| 4-ethoxy-N-phenylaniline rsc.org | 6.80-7.19 | - | 1.41 (t, 3H), 4.00 (q, 2H) | - |

| N-(9-Fluorenylmethoxycarbonyl)-4-methylaniline rsc.org | 7.0-7.8 | 2.25 (s, 3H) | - | - |

| 3,4-(Methylenedioxy)aniline chemicalbook.com | 6.11-6.60 | - | 5.83 (s, 2H) | 3.54 (s, 2H) |

| 4-Hexylaniline chemicalbook.com | 6.6-7.0 | - | 0.8-2.5 (m, 13H) | 3.5 (br s, 2H) |

Note: Data is presented for illustrative purposes. Chemical shifts and multiplicities are dependent on the specific solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the nature of the substituents and their positions on the aromatic rings.

The carbon atoms of the aniline ring will resonate in the aromatic region (typically 110-160 ppm). The carbon bearing the amino group (C-N) and the carbon bearing the ether linkage (C-O) will have distinct chemical shifts due to the electron-donating and electron-withdrawing nature of these substituents, respectively. The methyl carbon will appear in the upfield region of the spectrum (around 15-25 ppm). The carbons of the phenethyloxy group will also have characteristic signals, with the methylene carbons appearing in the aliphatic region and the phenyl carbons in the aromatic region.

For instance, in N-methylaniline, the methyl carbon appears around 31 ppm, and the aromatic carbons are observed between 112 and 149 ppm. chegg.com In dialkyl ethers, the α-carbons to the ether oxygen typically resonate in the range of 65-75 ppm. fiveable.me For alkyl aryl ethers, the α-carbon of the alkyl group appears around 55-65 ppm, while the aromatic carbons show signals between 115-125 ppm. fiveable.me

Table 2: Representative ¹³C NMR Data for Analogues of this compound

| Compound | Aromatic C (ppm) | Methyl C (ppm) | Alkoxy C (ppm) |

| N-Methylaniline chemicalbook.com | 112.0, 117.0, 129.0, 149.0 | 31.0 | - |

| Aniline hmdb.ca | 115.1, 118.5, 129.2, 146.6 | - | - |

| 4-ethoxy-N-phenylaniline rsc.org | 115.2, 115.5, 119.4, 122.0, 129.1, 135.5, 145.0, 154.4 | - | 15.0, 63.8 |

| N-Methyl-N-phenylaniline rsc.org | 120.4, 121.2, 129.2, 149.0 | 40.2 | - |

| 3-Methyl-N-(1-phenylpropyl)aniline spectrabase.com | 110.0-148.0 | 21.6 | 11.2, 31.4, 61.1 |

Note: Data is presented for illustrative purposes. Chemical shifts are dependent on the specific solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether linkage, and the C-H and C=C bonds of the aromatic rings.

The N-H stretching vibrations of the primary amine (R-NH₂) typically appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The C-N stretching vibration of aromatic amines is usually observed as a strong band in the 1250-1335 cm⁻¹ region.

The C-O stretching vibration of the aryl alkyl ether is a key diagnostic feature. Aryl alkyl ethers typically exhibit two strong absorption bands: an asymmetric C-O-C stretch between 1200-1275 cm⁻¹ and a symmetric stretch between 1010-1050 cm⁻¹. blogspot.comlibretexts.org The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and ethyl groups will appear just below 3000 cm⁻¹. The C=C in-ring stretching vibrations of the aromatic rings typically give rise to several bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Functional Groups in this compound and Analogues

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Aromatic Amine (C-N) | Stretch | 1250-1335 |

| Aryl Alkyl Ether (C-O-C) | Asymmetric Stretch | 1200-1275 |

| Aryl Alkyl Ether (C-O-C) | Symmetric Stretch | 1010-1050 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1400-1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₅H₁₇NO), the molecular ion peak [M]⁺ would be expected at m/z 227.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both aromatic ethers and phenethylamine (B48288) derivatives. A common fragmentation pathway for phenethylamines involves cleavage of the Cα-Cβ bond, which in this case would be the bond between the two methylene groups of the phenethyloxy side chain. mdpi.comdoaj.orgresearchgate.net This could lead to the formation of a benzyl (B1604629) cation (C₇H₇⁺, m/z 91) and a fragment corresponding to the rest of the molecule.

Another likely fragmentation is the cleavage of the ether bond. This could result in the formation of a phenoxy radical and a cation at m/z 121, corresponding to the 3-methyl-4-aminophenoxy fragment, or a phenethyloxy cation at m/z 121. Further fragmentation of these initial ions would provide additional structural information. For example, the loss of the methyl group from the aniline ring could also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 227 | [M]⁺ (Molecular ion) |

| 121 | [H₂N(CH₃)C₆H₃O]⁺ |

| 121 | [C₆H₅CH₂CH₂O]⁺ |

| 106 | [H₂N(CH₃)C₆H₃]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted aniline and phenyl ether chromophores.

Aniline itself exhibits two main absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition), also known as the benzenoid band, around 280-290 nm. researchgate.netresearchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. The presence of the methyl and phenethyloxy groups on the aniline ring is expected to cause a bathochromic (red) shift of these absorption maxima.

For example, o-toluidine (B26562) and o-anisidine, which are substituted anilines, show absorption peaks that are shifted compared to aniline. researchgate.net The UV-Vis spectrum of aniline derivatives is also sensitive to the pH of the medium, as protonation of the amino group can cause a hypsochromic (blue) shift. ajrsp.com

Table 5: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | λ_max 1 (nm) (π → π) | λ_max 2 (nm) (n → π) |

| Aniline researchgate.net | ~235 | ~285 |

| o-Toluidine researchgate.net | ~240 | ~290 |

| o-Anisidine researchgate.net | ~245 | ~295 |

| This compound (Predicted) | 240-250 | 290-300 |

Note: Values are approximate and can be influenced by the solvent.

X-ray Crystallography in the Structural Characterization of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov While a crystal structure for this compound itself is not publicly available, analysis of the crystal structures of related compounds can provide valuable insights into its likely solid-state conformation and packing.

In the crystal structures of poly(aryl ether ether ketone) (PEEK), the geometry of the aryl ether linkages has been extensively studied. acs.org These studies provide a basis for understanding the conformational preferences of the ether linkage in this compound. The presence of both hydrogen bond donors (the NH₂ group) and acceptors (the ether oxygen and the π-systems of the aromatic rings) suggests that a variety of intermolecular interactions could be present in the crystal lattice of this compound, influencing its packing and physical properties.

Computational Chemistry and Theoretical Studies on Aminoaryl Ethers

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the stability and reactivity of aminoaryl ethers. journalcra.com DFT calculations can determine various chemical reactivity descriptors, such as chemical hardness, energy, electronic chemical potential, and electrophilicity, which help in predicting the relative stability and reactivity of these molecules. journalcra.comlongdom.org

Key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are often calculated. researchgate.net The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

For instance, in a study of related aryl ethers, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine global chemical reactivity descriptors. journalcra.com These calculations also help in identifying the active sites for nucleophilic and electrophilic attacks through the analysis of Fukui functions and molecular electrostatic potential (MEP) maps. journalcra.comresearchgate.net The MEP surface visualizes the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

A hypothetical DFT study on 3-Methyl-4-(phenethyloxy)aniline would likely reveal the influence of the electron-donating amino and methyl groups, as well as the ether linkage, on the electron density distribution of the aromatic ring. This would, in turn, dictate its reactivity in various chemical reactions.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For aminoaryl ethers, DFT can be used to study their synthesis, such as the Williamson ether synthesis, or their subsequent reactions. For example, a computational study on a photoinduced intramolecular aryl ether rearrangement used DFT to evaluate the reaction mechanism. nih.govresearchgate.net The study found that the reaction proceeds through a triplet state and involves the formation of a spirocyclic intermediate. nih.govresearchgate.net The calculations were able to determine the rate-determining step by comparing the energies of different transition states. nih.gov

In the context of this compound synthesis, DFT could be employed to model the reaction between 3-methyl-4-aminophenol and a phenethyl halide. The calculations would help in understanding the energetics of the reaction, the structure of the transition state, and the factors influencing the reaction's efficiency. Similarly, the reactivity of the aniline (B41778) nitrogen or the aromatic ring in subsequent reactions can be explored by modeling the transition states for various electrophilic or nucleophilic attacks. nih.gov

A computational investigation into the reaction of 4-methyl aniline with OH radicals provides a relevant example of how DFT can be used to understand reaction mechanisms. mdpi.com The study identified different possible reaction pathways, including addition to the aromatic ring and hydrogen abstraction, and calculated the corresponding rate coefficients. mdpi.com

DFT is also a powerful tool for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. journalcra.com By calculating the vibrational frequencies of a molecule, one can generate a theoretical IR spectrum that can be compared with experimental data to confirm the structure. rsc.orgnih.gov Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental spectra for structural elucidation. researchgate.net

For this compound, DFT calculations could predict its 1H and 13C NMR spectra. The predicted chemical shifts for the aromatic protons and carbons, the methyl group, and the phenethyloxy side chain would be valuable for its characterization. For instance, a DFT study on a related molecule, 3-Methyl-4-[3-ethoxy-(2-p-methylbenzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, successfully used the GIAO method to assign its 1H and 13C NMR spectra. researchgate.net

Here is a hypothetical table of predicted 13C NMR chemical shifts for this compound based on DFT calculations, compared to typical experimental ranges for similar structures.

| Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| C (aromatic, attached to -NH2) | 140-145 | 138-148 |

| C (aromatic, attached to -O) | 150-155 | 148-158 |

| C (aromatic, attached to -CH3) | 125-130 | 124-132 |

| C (aromatic) | 115-125 | 114-128 |

| C (methyl) | 15-20 | 14-22 |

| C (methylene, -O-CH2-) | 65-70 | 63-72 |

| C (methylene, -CH2-Ph) | 35-40 | 33-42 |

| C (phenyl, ipso) | 138-142 | 137-143 |

| C (phenyl, ortho/meta) | 128-130 | 127-131 |

| C (phenyl, para) | 126-128 | 125-129 |

Molecular Dynamics Simulations and Conformational Analysis of Flexible Side Chains

While DFT is excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation.

For a molecule like this compound, the phenethyloxy side chain has significant conformational flexibility. MD simulations can be used to explore the different conformations this side chain can adopt and the timescale of transitions between them. nih.gov This is crucial for understanding how the molecule interacts with its environment, for example, how it might bind to a receptor or interact with a solvent.

A study on the conformational analysis of 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines used computational methods to understand the differences in binding affinity based on the conformation of the alkyl chain. nih.gov Similarly, MD simulations of amino acids at interfaces have highlighted the importance of side chain orientation and flexibility in determining their adsorption and transport properties. rsc.orgnih.gov

An MD simulation of this compound in a solvent would provide information on:

The preferred conformations of the phenethyloxy side chain.

The distribution of dihedral angles within the side chain.

The interaction of the molecule with solvent molecules.

This information is valuable for understanding its physical properties and for designing related molecules with specific conformational preferences.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Aminoaryl Ethers (Focus on chemical properties and reactivity, not biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity or properties. researchgate.netmdpi.com These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict the property of interest.

For aminoaryl ethers, QSPR models can be developed to predict various chemical properties and reactivity parameters. The descriptors used in these models can be derived from the molecular structure (e.g., constitutional, topological, and geometrical descriptors) or from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment). nih.govnih.gov

A QSPR study on poly(arylene ether)s, for instance, used molecular modeling and molecular orbital techniques to derive an equation for predicting the glass transition temperature. nih.gov Another study on the anesthetic action of polyhalogenated ethers developed QSAR models using descriptors calculated from DFT, such as polarizability and electrostatic potentials. nih.gov

For this compound and related aminoaryl ethers, a QSPR study could be designed to predict properties like:

Boiling point

Solubility

Reactivity in a specific reaction (e.g., electrophilic aromatic substitution)

The development of such a model would involve:

Creating a dataset of aminoaryl ethers with known experimental values for the property of interest.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property. chemrxiv.org

Validating the model using an external set of compounds.

Here is a hypothetical table illustrating the types of descriptors that could be used in a QSPR study of aminoaryl ethers.

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of Aromatic Rings |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment |

Ligand Design and Rational Development through Computational Approaches

Computational methods play a significant role in the rational design of new molecules with desired properties. nih.govmdpi.com This process, often referred to as ligand-based drug design when applied to pharmaceuticals, can also be used to develop new chemical entities for other applications. moldesignx.com

Starting with a lead compound like this compound, computational techniques can be used to design and evaluate new derivatives with improved properties. This can involve:

Pharmacophore modeling: Identifying the essential structural features responsible for a particular activity or property.

Similarity searching: Finding other molecules with similar properties.

In silico screening: Virtually screening large libraries of compounds to identify those with the desired characteristics.

De novo design: Building new molecules from scratch based on a set of design criteria.

For example, if the goal is to design a new aminoaryl ether with a specific reactivity, one could use DFT calculations to predict the reactivity of a series of virtual compounds. The results of these calculations would then guide the selection of the most promising candidates for synthesis and experimental testing.

Computational studies on G protein-coupled receptor (GPCR) ligands have demonstrated the power of these approaches in guiding ligand design. researchgate.net By combining molecular docking, MD simulations, and homology modeling, researchers can understand how ligands bind to their targets and use this information to design new ligands with improved affinity and selectivity. researchgate.net

The rational development of new aminoaryl ethers based on this compound could involve modifying the substitution pattern on the aromatic ring or altering the length and nature of the ether side chain. Computational methods would be invaluable in predicting how these modifications would affect the molecule's electronic properties, conformation, and reactivity, thereby accelerating the discovery of new and useful compounds. researchgate.net

Advanced Applications and Functional Materials Derived from 3 Methyl 4 Phenethyloxy Aniline

3-Methyl-4-(phenethyloxy)aniline as a Versatile Synthetic Building Block

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. The utility of this compound as such a block stems from the reactivity of its aniline (B41778) functional group, a cornerstone in many synthetic pathways. While this specific molecule is a niche compound, its structural class—substituted anilines—is fundamental to the synthesis of a vast array of organic compounds.

The aniline portion of the molecule is the primary reactive center, making it a precursor for a variety of more complex structures. Aniline and its derivatives are well-established starting materials in the synthesis of dyes, pharmaceuticals, and polymers. The amino group can undergo a wide range of chemical transformations, including alkylation, acylation, and diazotization, which allows for its conversion into many other functional groups.

The phenethyloxy substituent, while less reactive, influences the steric and electronic properties of the aniline ring, which can direct the outcome of synthetic reactions. Furthermore, this group enhances the molecule's hydrophobicity, a property that can be crucial for the solubility and processing of its derivatives. The transformation of commodity materials like polyesters into versatile building blocks demonstrates a modern chemical strategy where stable, functional molecules are created for further use in organic reactions. nih.govnih.gov This principle applies to how a molecule like this compound can serve as a key intermediate for value-added fine chemicals. nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Aniline derivatives are common precursors for nitrogen-containing heterocycles. For instance, through reactions like the Skraup or Doebner-von Miller quinoline (B57606) synthesis, the aniline moiety can be used to construct quinoline ring systems.

Cyclic imides, another important class of heterocycles, are also accessible from aniline-type precursors and serve as useful building blocks for natural products and other complex molecules. researchgate.net The synthesis of functionalized heterocycles often relies on the strategic use of versatile building blocks that can be modified to create a library of related compounds for screening and development. researchgate.net

Integration into Organic Functional Materials

The integration of aniline-based units into larger molecular systems is a key strategy for developing organic functional materials with tailored electronic and optical properties. The focus is often on oligomers and polymers that retain the characteristic redox activity of aniline.

Oligoanilines, which are short, well-defined chains of aniline units, have emerged as a significant class of materials. They share the electroactivity and redox behavior of their high-polymer analogue, polyaniline (PANI), but offer superior advantages such as better processability and, in some cases, biodegradability. researchgate.net These properties have led to the synthesis of various oligoaniline-based copolymers for diverse applications. researchgate.net Unlike PANI, whose insolubility can be a major challenge, aniline oligomers can be chemically modified to ensure solubility and facilitate their incorporation into functional devices. researchgate.net

Table 1: Comparison of Polyaniline (PANI) and Oligoanilines

| Feature | Polyaniline (PANI) | Oligoanilines |

| Structure | High molecular weight polymer | Short, well-defined chain analogues (e.g., 4, 8, or 16-mer) acs.orgnih.gov |

| Processability | Generally poor due to insolubility researchgate.net | Superior processing flexibility and solubility researchgate.net |

| Properties | High electrical conductivity, unique redox properties researchgate.net | Similar redox properties and electroactivity to PANI researchgate.net |

| Applications | Conducting polymers, sensors, electrochromic devices | Molecular electronics, redox-controlled materials, sensing guanglu.xyz |

The design of electroactive oligoanilines often involves creating block copolymers, where a rigid, functional oligoaniline segment is combined with a flexible segment, such as an alkyl chain. researchgate.net This design allows for both functional electronic properties from the oligoaniline block and controlled self-assembly driven by the interactions of the flexible blocks. researchgate.net

A notable example is a tetra(aniline)-alkyl diblock compound (TANI-C8), which was synthesized and characterized to create electroactive microstructures. researchgate.netrsc.orgstrath.ac.uk These structures exhibit anisotropic conductivity, a property that had not been previously quantified in such systems. researchgate.netrsc.org

An alternative to traditional chemical synthesis is the use of enzymatic methods. Highly electroactive oligoanilines can be synthesized under mild, aqueous conditions using enzymes like horseradish peroxidase (HRP). nih.govacs.org Research has shown that using a mixture of p-aminodiphenylamine (PADPA) and aniline results in oligoaniline products with lower impurity contents and higher electroactivity compared to using PADPA alone. nih.gov This enzymatic approach, often carried out in the presence of anionic vesicles that act as templates, allows for in-situ monitoring of the reaction. nih.govacs.org

Table 2: Characterization of Electroactive Oligoaniline Microstructures

| Technique | Observation | Reference |

| UV/Vis-NIR Spectroscopy | Characterized the undoped (EB) and HCl-doped (ES) states of the oligoaniline. | researchgate.net |

| Scanning Electron Microscopy (SEM) | Revealed the formation of two-dimensional microplates. | researchgate.net |

| Transmission Electron Microscopy (TEM) | Confirmed the anisotropic nature of the microplates. | researchgate.net |

| Wide-Angle X-ray Scattering (WAXS) | Provided information on the crystalline arrangement of the molecules. | researchgate.net |

| Atomic Force Microscopy (AFM) | Used to measure the anisotropic conductivity of a single microplate. | researchgate.net |

Self-assembly is a powerful bottom-up approach to creating ordered nanostructures from molecular components. In the context of oligoanilines, amphiphilic designs—molecules with both hydrophilic (water-loving) and hydrophobic (water-fearing) parts—are particularly effective.

A tetra(aniline)-based cationic amphiphile was synthesized and shown to self-assemble into nanowires in an aqueous solution. acs.orgnih.gov This assembly process follows an isodesmic model, where molecules add to the growing assembly one by one without a critical concentration. acs.orgnih.govguanglu.xyz The resulting nanowires, about 3 nm in width, feature an antiparallel arrangement of the oligoaniline molecules. acs.orgnih.gov A key feature of these materials is their responsiveness to acid. acs.org Doping the oligoaniline with a chiral acid, such as camphorsulfonic acid (CSA), not only switches it to its conductive emeraldine (B8112657) salt (ES) state but also induces a helical twist in the nanowires, demonstrating a transfer of chirality from the molecular level to the nanoscale morphology. guanglu.xyz These helical nanowires exhibit electrical conductivity, highlighting their potential as functional materials for molecular electronics. guanglu.xyz

In other systems, oligoaniline-peptoid block copolymers have been shown to self-assemble into highly crystalline and stable nanotubes with diameters of around 35 nm. osti.gov The peptoid block acts as an ordered, structure-directing element, leading to rugged nanotubes that show enhanced electrical conductivity compared to the unassembled material. osti.gov The ability of oligoanilines to form diverse, self-assembled structures, including nanospheres, flowers, and spindles, is influenced by factors like solvent, pH, and temperature. researchgate.net

Aniline-Based Oligomers and Polymers (e.g., Polyaniline Derivatives)

Impact of Substituents on Polymer Characteristics

The polymerization of aniline and its derivatives produces polyanilines (PANI), a class of conductive polymers with significant technological potential. The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer, such as the methyl and phenethyloxy groups in this compound. These modifications influence the polymer's final characteristics through a combination of electronic and steric effects. nih.gov

The nature, number, and position of substituents on the aromatic ring significantly alter the electrochemical and physical properties of the resulting polyaniline. nih.gov Electron-donating groups, such as the alkyl (-CH₃) and alkoxy (-O-R) moieties present in this compound, generally decrease the oxidation potential of the monomer, which can facilitate polymerization. nih.gov Conversely, electron-withdrawing groups tend to hinder polymer formation. nih.gov

Steric effects also play a crucial role. Bulky substituents can increase the torsion angle between adjacent aromatic rings in the polymer chain. nih.gov This increased twist reduces the degree of π-conjugation, which can affect the polymer's electronic properties, including its conductivity. nih.gov However, these bulky groups can also improve the polymer's processability by increasing its solubility in common organic solvents, a significant advantage over the often intractable parent PANI. nih.govnih.gov For instance, the introduction of specific side chains can render PANI derivatives soluble in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.gov The surface morphology of the polymer is also affected, with different substituents leading to structures ranging from heterogeneous and hierarchical to more uniform and spherical. nih.govrsc.org

| Substituent Effect | Impact on Polyaniline (PANI) Properties | Governing Principle |

| Electronic | Electron-donating groups (e.g., alkyl, alkoxy) decrease the monomer's oxidation potential, aiding polymerization. nih.gov | Lowers the positive charge on the nitrogen atom, increasing its reactivity. nih.gov |

| Steric Hindrance | Bulky groups increase the torsion angle between rings, potentially reducing π-conjugation and conductivity. nih.gov | Physical obstruction between monomer units disrupts the planarity of the polymer backbone. nih.gov |

| Solubility | Appropriate substituents can disrupt inter-chain packing, increasing solubility in organic solvents. nih.govnih.gov | Reduces the strong intermolecular forces present in the rigid backbone of unsubstituted PANI. nih.gov |

| Morphology | The choice of substituent can alter the polymer's surface structure from hierarchical to spherical. rsc.org | Influences the self-assembly and precipitation of the polymer chains during synthesis. rsc.org |

Organic Light-Emitting Diode (OLED) Applications

Aniline derivatives are integral to the development of materials for organic light-emitting diodes (OLEDs), which have become a leading technology in displays and lighting. rsc.org The performance of a multilayer OLED device is highly dependent on the properties of each organic layer, including the efficiency of charge injection, transport, and recombination. nih.gov

In the architecture of an OLED, the hole-transporting layer (HTL) facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer. rsc.orgresearchgate.net Aniline-based compounds, particularly those containing triphenylamine (B166846) moieties, are widely explored for this purpose due to their excellent hole-transporting capabilities and thermal stability. nih.gov

Research has demonstrated that novel hole-transporting materials derived from complex aniline structures can lead to superior device performance. For example, a material synthesized from dimethyl acridine (B1665455) and triphenylamine, TPA-2ACR , has shown exceptional efficiency as an HTL in phosphorescent OLEDs (PHOLEDs). nih.gov When used as the HTL, devices incorporating TPA-2ACR achieved significantly higher efficiencies compared to those using the standard material TAPC. nih.gov

Furthermore, oligo(aniline) derivatives have been developed as an alternative to the commonly used PEDOT:PSS, which can degrade device stability due to its acidic and hygroscopic nature. kaist.ac.kr An HTL system comprising an oligo(aniline) host (PBD ) doped with an aryl sulfonic acid (PFBSA ) was shown to have desirable properties such as high transparency, excellent conductivity, and an appropriate work function. kaist.ac.kr OSCs using this aniline-based HTL achieved a power conversion efficiency of 15.24%, comparable to the PEDOT:PSS control device but with significantly enhanced long-term stability. kaist.ac.kr

| Material | Device Role | Peak External Quantum Efficiency (EQE) | Peak Power Efficiency | Peak Current Efficiency |

| TPA-2ACR nih.gov | Hole-Transporting Layer | 21.59% | 29.28 lm/W | 55.74 cd/A |

| TAPC (Reference) nih.gov | Hole-Transporting Layer | 10.6% | 18.58 lm/W | 32.53 cd/A |

| PBD:PFBSA kaist.ac.kr | Hole-Transporting Layer | PCE: 15.24% | - | - |

| PEDOT:PSS (Reference) kaist.ac.kr | Hole-Transporting Layer | PCE: 15.65% | - | - |

*Data for Organic Solar Cells (OSCs), demonstrating applicability as a hole-transport layer.

Development of Chemical Sensors Based on Aniline Derivatives

The sensitivity of the electrical properties of polyaniline derivatives to their chemical environment makes them excellent candidates for chemical sensors. nih.gov Thin films of these polymers can be used to construct resistive sensors that detect various gases, including toxic ones like ammonia (B1221849) (NH₃), often with high sensitivity at room temperature. nih.govmdpi.com

The sensing mechanism relies on the interaction between the analyte and the polymer film, which alters the film's conductivity. This change in resistance can be measured to determine the concentration of the gas. mdpi.com For example, sensors fabricated using aniline-reduced graphene oxide have demonstrated a maximum relative resistance change of 38% with a response time of 7.6 minutes when exposed to 5 ppm of ammonia gas. nanomeghyas.ir The use of aniline as a reducing agent in this system improved the sensor's sensitivity by over 48% compared to an ideal graphene-based sensor for concentrations below 10 ppm. nanomeghyas.ir

Beyond resistive sensors, aniline derivatives are also used to create fluorescent probes. These sensors operate on a different principle, often involving a chemical reaction between the probe and the analyte that leads to a change in fluorescence intensity through mechanisms like photoinduced electron transfer (PET). acs.org A highly sensitive fluorescent probe with multiple aldehyde groups was designed to detect aniline vapor, achieving a detection limit as low as 3 parts per billion (ppb) by undergoing a Schiff base reaction. acs.org This demonstrates the versatility of aniline chemistry in developing advanced sensing platforms.

Generation of Organic Color Centers

Organic color centers are a novel class of quantum emitters created by covalently bonding organic functional groups to the lattice of single-walled carbon nanotubes (SWCNTs). osti.gov These functionalized sites act as traps for excitons, leading to defect emission in the near-infrared (NIR) spectrum. osti.gov The properties of this emission, including its energy, are tunable by changing the chemical structure of the attached functional group. osti.gov Aniline derivatives represent a class of molecules that can be used to create these color centers, offering a pathway to engineer quantum emitters with specific properties.

The formation of these color centers can be achieved through various synthetic methods, including a recently developed vapor-phase reaction. nih.govarxiv.org This technique allows for the functionalization of pristine, air-suspended SWCNTs, which is a significant advantage over solution-based methods that can be disruptive to delicate nanostructures. nih.gov In this process, a precursor vapor (e.g., iodobenzene) is introduced into a chamber with the SWCNTs and the reaction is initiated with UV light. nih.gov This method allows for precise control, and researchers have achieved the deterministic, position-controlled formation of single color centers, confirming their quantum nature through photon antibunching experiments. arxiv.org The ability to tailor the emission properties by selecting specific aniline derivatives opens up applications in quantum information processing and bioimaging. osti.gov

Development of Enzyme Inhibitors and Related Chemical Probes (Focus on chemical mechanism and synthesis, not clinical efficacy)

Aniline derivatives serve as versatile scaffolds in medicinal chemistry for the design and synthesis of enzyme inhibitors. The specific focus is on the chemical interactions and synthetic pathways that lead to potent and selective inhibition.

A notable example is the development of a library of semicarbazones derived from 3,4-(methylenedioxy)aniline, a close structural analog of this compound. nih.gov These compounds were designed as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. The synthesis involves the reaction of the aniline derivative with an appropriate isocyanate followed by condensation with a substituted aldehyde to form the final semicarbazone.

Kinetic studies of the most potent compounds revealed specific inhibition mechanisms. For instance, compound 16 (1-(2,6-dichlorobenzylidene)-4-(benzo[d] nih.govresearchgate.netdioxol-5-yl)semicarbazide) was found to be a competitive and reversible inhibitor of both MAO-A and MAO-B, and a mixed-type inhibitor of AChE. nih.gov Molecular docking studies provided insight into the binding mode, showing that the inhibitor interacts with the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions. nih.gov

| Compound | Target Enzyme | Inhibition Mechanism | IC₅₀ Value (µM) |

| Compound 16 nih.gov | MAO-A | Competitive, Reversible | 4.52 ± 0.032 |

| Compound 16 nih.gov | MAO-B | Competitive, Reversible | 0.059 ± 0.002 |

| Compound 16 nih.gov | AChE | Mixed-Type | 0.0087 ± 0.0002 |

Strategies for Functional Group Tolerance in Synthesis

The synthesis of complex molecules like this compound and its derivatives requires synthetic methods that are tolerant of various functional groups. Traditional methods for forming anilines can be harsh and require multiple steps of protection and deprotection. acs.org Modern organic chemistry has produced several powerful strategies that exhibit high functional group tolerance.

One innovative approach is a one-pot cascade reaction that synthesizes anilines from simple precursors like cyclohexanones and amines, completely avoiding traditional aromatic substitution chemistry. acs.org This method, which uses a combination of an iridium photocatalyst and a cobalt redox catalyst under blue light, proceeds through a C-N bond formation followed by sequential hydrogen atom abstraction to aromatize the ring. acs.org The process is highly efficient, producing over 80 different aniline compounds with yields ranging from 43% to 96% and tolerating a wide array of functional groups. acs.org

Other advanced methods include:

Rhodium(III)-catalyzed C-H activation: This technique allows for the direct functionalization of the C-H bond ortho to the nitrogen in N-nitrosoanilines. It demonstrates high functional group tolerance and provides an efficient route to ortho-substituted aniline derivatives. researchgate.net

Copper-catalyzed N-arylation: Using novel aryl triolborates as reagents, this method achieves the coupling of anilines and other amines under mild conditions and an oxygen atmosphere, showing broad substrate scope. science.gov

Nickel-catalyzed multicomponent reactions: Complex spirocyclic structures have been synthesized using a nickel-catalyzed four-component cascade reaction that demonstrates excellent functional group tolerance and constructs four new C-C bonds in a single step. acs.org

These strategies enable the efficient and modular construction of functionalized anilines, facilitating the exploration of their applications in materials science and medicine.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Regioselective Synthesis

The regioselective synthesis of 3-Methyl-4-(phenethyloxy)aniline analogues is a key area of development. Traditional methods often face challenges in controlling the position of functional groups, leading to mixtures of isomers that are difficult to separate. researchgate.net To address this, researchers are exploring novel catalytic systems that can direct the formation of specific isomers with high precision.

One promising approach involves the use of transition metal catalysts. researchgate.net These catalysts can facilitate the cross-coupling of aryl boronic acids to produce aryl ketone derivatives, which can then be converted to the desired aniline (B41778). researchgate.net Another innovative strategy is the development of catalyst-free and additive-free reactions that proceed under mild and environmentally friendly conditions, offering high yields of the target compounds. researchgate.net Furthermore, research into C-N bond activation is opening new pathways for the synthesis of aryl ethers from readily available anilines. researchgate.netnih.gov This method involves the reaction of aryl ammonium (B1175870) salts with alcohols or phenols in the presence of a base, providing a direct and efficient route to these compounds. researchgate.netnih.gov The development of multifunctional nanocatalysts, such as those incorporating both Lewis acid and basic ionic liquid sites, also shows potential for enhancing the efficiency and selectivity of multi-component syntheses. researchgate.net

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of aryl ether synthesis, advanced spectroscopic techniques for in-situ reaction monitoring are being increasingly employed. These techniques allow for real-time analysis of the reaction as it progresses, providing valuable data that can be used to optimize reaction conditions and improve yields.

Techniques such as stopped-flow attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy are powerful tools for studying the kinetics of fast chemical reactions. researchgate.net This method allows for the efficient mixing of reactants and the collection of spectra over time, providing a detailed picture of the reaction progress. researchgate.net Other advanced methods include 2D-IR spectroscopy, time-resolved infrared (TRIR) spectroscopy, and hyphenated techniques like chromatography-IR spectroscopy. numberanalytics.com These methods offer a comprehensive understanding of molecular interactions, structural changes, and the identification of reaction intermediates. numberanalytics.com The use of combined spectrometer systems, integrating both near-infrared (NIR) and Raman spectroscopies, coupled with partial least-squares analysis, has also proven effective for real-time monitoring of multi-step synthesis processes. nih.gov Furthermore, electronic absorption spectroscopy can be used to characterize the electronic transitions within the synthesized molecules. nih.gov

High-Throughput Screening for New Reactions and Methodologies

High-throughput screening (HTS) is a powerful strategy for accelerating the discovery of new reactions and methodologies for the synthesis of this compound and its derivatives. HTS allows for the rapid testing of large numbers of different reaction conditions, catalysts, and substrates, significantly speeding up the optimization process.

In the context of synthesizing aniline derivatives, HTS can be employed to screen for potent inhibitors of specific enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov By modifying the aniline ring or other parts of the molecule, libraries of compounds can be generated and tested for their biological activity. nih.gov This approach, combined with molecular docking studies, can help to identify promising lead compounds for further development. nih.gov

Sustainable Synthetic Routes for Aryl Ether Aniline Derivatives

The development of sustainable synthetic routes for aryl ether aniline derivatives is a critical area of research, driven by the need to reduce the environmental impact of chemical manufacturing. This involves the use of renewable resources, environmentally benign solvents, and energy-efficient processes. rsc.orgbohrium.com

One approach is to utilize biomass-derived starting materials. bohrium.com For example, lignin (B12514952) and chitin, which are abundant biopolymers, can serve as renewable sources for producing heteroatom-containing chemicals. bohrium.com Research is also focused on developing catalytic systems that are highly atom-economical and can operate under mild conditions. rsc.org An example is the use of an in-situ generated phosphonium (B103445) salt to catalyze the reaction between nitrogen heteroaromatic N-oxides and phenols or alcohols, which boasts excellent atom economy and uses an eco-friendly solvent. rsc.org The goal is to create processes that are not only efficient and selective but also economically viable and competitive with traditional synthetic methods. bohrium.com

Exploration of New Material Science Applications for Substituted Aminoaryl Ethers

Substituted aminoaryl ethers, including this compound, possess chemical structures that make them attractive candidates for various material science applications. The presence of both an amine and an ether group on an aromatic ring provides opportunities for creating materials with unique electronic and optical properties.

Research in this area is exploring the potential of these compounds in the development of new polymers, dyes, and functional materials. The ability to tune the properties of these materials by modifying the substituents on the aromatic ring makes them highly versatile. For instance, the introduction of specific functional groups could lead to materials with applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs). The synthesis and characterization of these novel materials will be a key focus of future research, with the aim of unlocking their full potential in advanced technological applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.